4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of multiple chlorine atoms and a methyl group attached to the phenyl rings, which may contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Catalysts such as acids or bases may also be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the phenyl rings. Examples include:
- 3,5-diphenyl-1H-pyrazole
- 4-chloro-3,5-diphenyl-1H-pyrazole
- 3,5-bis(4-chlorophenyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-pyrazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. These properties can be explored for various applications in research and industry.
Properties
Molecular Formula |
C22H13Cl5N2 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C22H13Cl5N2/c1-12-3-2-4-15(9-12)29-22(14-6-8-17(24)19(26)11-14)20(27)21(28-29)13-5-7-16(23)18(25)10-13/h2-11H,1H3 |
InChI Key |
DFPXVYLUDHUTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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